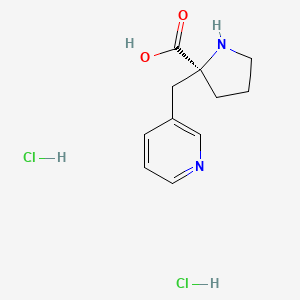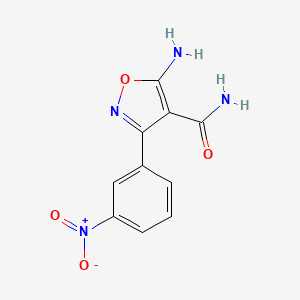
Dihydrochlorure de 4-(4-méthyl-1,3-thiazol-2-yl)pipéridine
Vue d'ensemble
Description
4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2S and its molecular weight is 255.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés thiazoliques, y compris le dihydrochlorure de 4-(4-méthyl-1,3-thiazol-2-yl)pipéridine, ont montré des résultats prometteurs comme agents antimicrobiens. Ils ont été testés contre diverses souches bactériennes telles que Staphylococcus aureus, E. coli, P. aeruginosa et S. typhi . La capacité du composé à inhiber la croissance bactérienne en fait un candidat potentiel pour le développement de nouveaux antibiotiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante.
Activités anticancéreuses et cytotoxiques
Le cycle thiazole est une caractéristique commune de nombreux médicaments anticancéreux en raison de ses propriétés cytotoxiques. Les dérivés thiazoliques sont étudiés pour leur potentiel à agir comme agents antinéoplasiques . La recherche sur des composés comme le this compound pourrait conduire au développement de nouvelles thérapies anticancéreuses avec une efficacité améliorée et des effets secondaires réduits.
Propriétés neuroprotectrices
Les maladies neurodégénératives représentent un défi important en science médicale. Les composés thiazoliques ont été étudiés pour leurs effets neuroprotecteurs, qui pourraient être bénéfiques dans le traitement de maladies comme la maladie d’Alzheimer et la maladie de Parkinson . La capacité du composé à traverser la barrière hémato-encéphalique et à protéger le tissu neural en fait un domaine de recherche précieux.
Recherche antivirale
Les dérivés thiazoliques ont montré une activité contre le VIH, parmi d’autres virus . En tant qu’agents antirétroviraux, des composés comme le this compound pourraient contribuer à la lutte continue contre le VIH/SIDA en offrant davantage d’options pour les schémas thérapeutiques.
Effets anti-inflammatoires et analgésiques
Les activités anti-inflammatoires et analgésiques des dérivés thiazoliques les rendent adaptés au développement de nouveaux médicaments pour la gestion de la douleur . Ces propriétés sont particulièrement importantes pour les affections douloureuses chroniques, où un traitement à long terme peut entraîner des effets indésirables avec les médicaments actuels.
Applications agricoles
Dans le secteur agricole, les dérivés thiazoliques ont été utilisés pour concevoir des herbicides ciblant des enzymes végétales spécifiques . Des composés comme le this compound pourraient être adaptés pour inhiber la protéase D1 dans les plantes, offrant une nouvelle approche de la lutte contre les mauvaises herbes.
Potentiel antioxydant
Les composés thiazoliques sont étudiés pour leurs propriétés antioxydantes, qui pourraient avoir des implications pour le traitement des maladies liées au stress oxydatif . La capacité à neutraliser les radicaux libres rend ces composés intéressants pour des recherches plus poussées en pharmacologie et en nutraceutiques.
Sensibilisateurs photographiques et applications industrielles
Les thiazoles ont des applications dans le domaine de la photographie comme sensibilisateurs en raison de leurs propriétés d’absorption de la lumière . De plus, leur rôle dans la vulcanisation du caoutchouc et comme catalyseurs dans diverses réactions chimiques met en évidence la polyvalence des dérivés thiazoliques dans les procédés industriels.
Propriétés
IUPAC Name |
4-methyl-2-piperidin-4-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c1-7-6-12-9(11-7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTXHCSKIGXRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)









